(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule, intriguing due to its multifaceted structure comprising a cyclopropyl group, a dihydropyrazolo pyrazine ring, and a tetrahydrobenzo isoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, generally involving the initial formation of the pyrazolo[1,5-a]pyrazine and benzo[d]isoxazole rings followed by their coupling. Typical starting materials include substituted cyclopropyl ketones and pyrazine derivatives. Standard conditions involve the use of strong acids or bases and heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing each step of the synthetic route. This involves refining reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions:
Oxidation: Converts some functional groups to carbonyl compounds.
Reduction: Can reduce the cyclopropyl group to an open-chain alkane.
Substitution: Various nucleophiles can attack the ring structures, replacing certain substituents.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitutions may use reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Major products depend on the reaction type but can include hydroxyl, carbonyl, or amino derivatives.
Scientific Research Applications
This compound has extensive applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Potential use in drug development for conditions involving central nervous system disorders.
Industry: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
In biological contexts, the mechanism involves binding to specific molecular targets such as receptors or enzymes, influencing cellular pathways. It may exhibit agonistic or antagonistic effects depending on its structural conformation and the target site.
Comparison with Similar Compounds
Similar Compounds
Other compounds with structural similarities include:
(3-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-2-yl)methanone: : Similar backbone structure but different substituent positioning.
(2-cyclopropyl-5,6-dihydropyrazolo[1,5-a]pyrazin-4(3H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: : Varies in the position of double bonds and saturation levels.
Highlighting Uniqueness
What makes (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone unique is its specific configuration, which may impart particular pharmacological properties that are advantageous over other similar compounds.
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Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(16-13-3-1-2-4-15(13)23-19-16)20-7-8-21-12(10-20)9-14(18-21)11-5-6-11/h9,11H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAUZWKDBJWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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